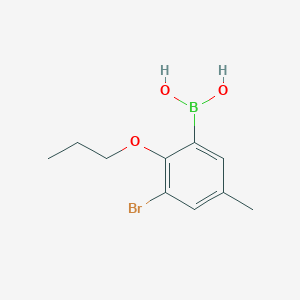

3-溴-5-甲基-2-丙氧基苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

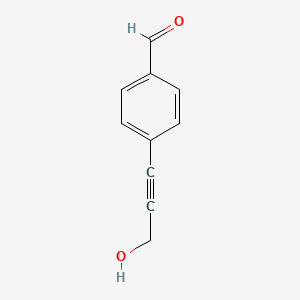

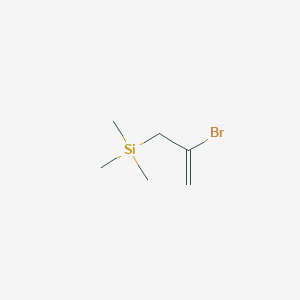

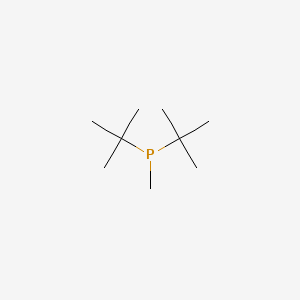

The synthesis of arylboronic acids, which are structurally related to 3-Bromo-5-methyl-2-propoxyphenylboronic acid, can be achieved through a lithium-halogen exchange followed by an "in situ quench" as demonstrated in the preparation of 3-pyridylboronic acid from 3-bromopyridine . This method could potentially be adapted for the synthesis of 3-Bromo-5-methyl-2-propoxyphenylboronic acid by starting with an appropriate bromo-substituted precursor.

Molecular Structure Analysis

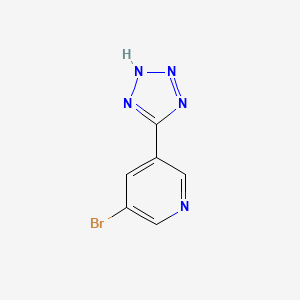

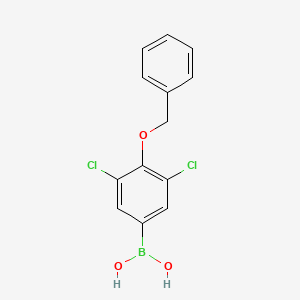

While the molecular structure of 3-Bromo-5-methyl-2-propoxyphenylboronic acid is not directly reported, the structural analysis of similar compounds, such as 5-bromonicotinic acid derivatives, has been conducted using techniques like X-ray single crystal determination . These studies can provide insights into the potential molecular geometry and intermolecular interactions, such as hydrogen bonding, that might be expected for 3-Bromo-5-methyl-2-propoxyphenylboronic acid.

Chemical Reactions Analysis

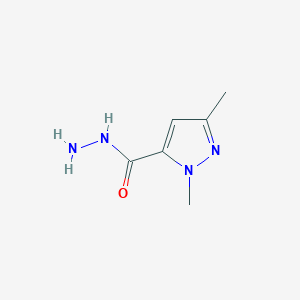

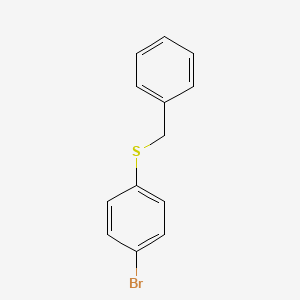

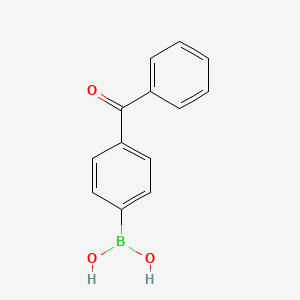

Arylboronic acids are known to participate in various chemical reactions, particularly in Suzuki cross-coupling reactions, as demonstrated by the cyclopalladated complexes of 3-thiophosphorylbenzoic acid thioamides . These reactions are essential in forming carbon-carbon bonds and could be relevant when considering the reactivity of 3-Bromo-5-methyl-2-propoxyphenylboronic acid in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted aromatic compounds and boronic acids can be inferred from related studies. For instance, the fluorescence derivatization reagent properties of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone for carboxylic acids suggest that bromo-substituted compounds can exhibit unique reactivity and detection properties. Additionally, the supramolecular assemblies of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds highlight the importance of functional groups and substituents in determining the molecular recognition and assembly behavior, which would also be relevant for 3-Bromo-5-methyl-2-propoxyphenylboronic acid.

科学研究应用

交叉偶联反应

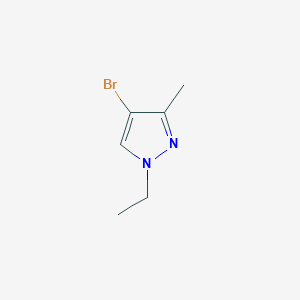

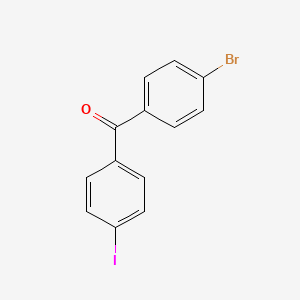

3-溴-5-甲基-2-丙氧基苯硼酸已被用于各种交叉偶联反应中,以合成复杂的分子结构。例如,它已被用于钯催化的Suzuki交叉偶联反应中,以创建具有显著电子效应的新型噻吩衍生物,这些衍生物已被研究其药理学方面,包括溶血、生物膜抑制和抗血栓活性,显示出潜在的药用应用(Ikram et al., 2015)。

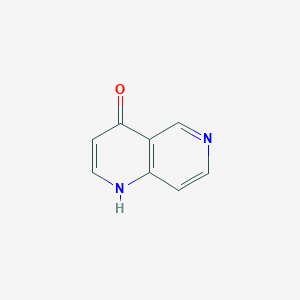

氟吡啶和吡啶酮的合成

该化合物在合成3,5-二取代-2-氟吡啶和2-吡啶酮中发挥了关键作用。这些分子是通过涉及芳基碘化物和杂环硼酸的两步Suzuki反应生成的。这种合成途径已被证明是多才多艺且高效的,为一系列取代吡啶和吡啶酮提供了一条途径(Sutherland & Gallagher, 2003)。

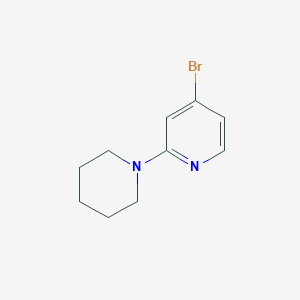

多千克级合成

该化合物还参与了复杂分子的多千克级合成。例如,它已成为合成联苯甲酸衍生物的Suzuki偶联方法中的关键组成部分。这个过程展示了该化合物在工业应用中的可扩展性和实用性,显示了它参与反应产生大量目标产品的能力(Ennis et al., 1999)。

新型以吡啶为基础的衍生物

该化合物的作用延伸到高效合成新型以吡啶为基础的衍生物。一项研究展示了钯催化的一锅式Suzuki交叉偶联反应,合成了一系列新型吡啶衍生物,进一步突显了该化合物在形成结构多样且潜在具有生物活性的分子方面的实用性(Ahmad et al., 2017)。

属性

IUPAC Name |

(3-bromo-5-methyl-2-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BBrO3/c1-3-4-15-10-8(11(13)14)5-7(2)6-9(10)12/h5-6,13-14H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLCLUBYCOQMKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCCC)Br)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BBrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401464 |

Source

|

| Record name | 3-Bromo-5-methyl-2-propoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methyl-2-propoxyphenylboronic acid | |

CAS RN |

870718-02-8 |

Source

|

| Record name | 3-Bromo-5-methyl-2-propoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。